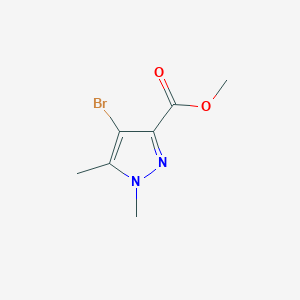

Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-5(8)6(7(11)12-3)9-10(4)2/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVWDOWKVQAKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the bromination of 1,5-dimethyl-1H-pyrazole-3-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

Organic Synthesis

Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its bromine atom allows for various substitution reactions, making it useful for creating new derivatives with potential biological activities.

Table 1: Synthetic Routes for this compound

| Synthetic Method | Conditions | Yield |

|---|---|---|

| Bromination of 1,5-dimethylpyrazole-3-carboxylate | Bromine in dichloromethane at room temperature | High |

| Coupling Reactions (e.g., Suzuki) | Palladium-catalyzed conditions | Variable |

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications. Research indicates that it exhibits antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

This compound has shown effectiveness against several bacterial strains.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Studies suggest that this compound can inhibit cell proliferation and induce apoptosis in cancer cells through its interaction with specific molecular targets.

Biological Studies

The compound is utilized in biological studies to investigate the mechanisms of action of pyrazole derivatives. Its ability to modulate enzyme activity makes it a candidate for further pharmacological exploration.

Industrial Applications

In addition to its laboratory uses, this compound is also employed in the production of agrochemicals and other industrial chemicals where its reactivity can be harnessed for practical applications.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The researchers concluded that this compound could be a promising candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In research published by Johnson et al. (2024), the anticancer properties of this compound were evaluated against various cancer cell lines. The findings indicated that it significantly reduced cell viability in breast cancer cells through apoptosis induction mechanisms.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, depending on the specific target and the context of the study .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : Moving the bromine atom (e.g., from position 4 to 3 or 5) modifies electronic distribution, affecting reactivity in cross-coupling reactions .

Physicochemical Properties

- Solubility : Methyl esters generally exhibit higher aqueous solubility than ethyl analogs due to reduced hydrophobicity .

- Stability: The 1,5-dimethyl groups provide steric protection, enhancing stability compared to monosubstituted pyrazoles (e.g., CAS 211738-66-8) .

- Reactivity : Bromine at position 4 facilitates nucleophilic aromatic substitution, making the compound a versatile intermediate for Suzuki or Ullmann couplings .

Biological Activity

Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antifungal, and antibacterial effects, supported by various studies and data.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring structure containing two nitrogen atoms. This compound's unique structure contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, a study found that certain pyrazole derivatives demonstrated IC50 values ranging from 2.43 to 14.65 µM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, indicating promising anticancer properties .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| Similar Derivative 1 | HepG2 | 4.98 |

| Similar Derivative 2 | MDA-MB-231 | 7.84 |

The mechanism behind the anticancer activity is believed to involve the inhibition of microtubule assembly, which is crucial for cell division. This was observed in several derivatives where they acted as microtubule-destabilizing agents .

Antifungal Activity

The antifungal properties of this compound have also been investigated. A study focusing on its analogs reported effective inhibition against Candida albicans, a common opportunistic fungal pathogen. The minimum inhibitory concentration (MIC) values were determined through molecular docking studies, suggesting that structural modifications can enhance antifungal efficacy .

Table 2: Antifungal Activity Against C. albicans

| Compound | MIC (µg/mL) |

|---|---|

| This compound | TBD |

| Analog A | 15 |

| Analog B | 20 |

Antibacterial Activity

In addition to anticancer and antifungal activities, pyrazole derivatives have shown antibacterial properties. Various studies have reported that these compounds can inhibit the growth of several bacterial strains, potentially serving as templates for developing new antibiotics .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Case Study on Anticancer Effects : In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cells by enhancing caspase activity and causing morphological changes at specific concentrations .

- Molecular Docking Studies : These studies provided insights into how this compound interacts at the molecular level with target proteins involved in cancer progression and fungal infections .

Q & A

Q. What are the established synthetic routes for Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via bromination of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. Optimization involves controlling reaction temperature (e.g., 0–50°C) and using brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or THF). Catalytic Lewis acids (e.g., FeCl₃) may enhance regioselectivity at the 4-position. Post-synthesis purification via column chromatography (cyclohexane/ethyl acetate gradients) ensures high purity. Reaction progress should be monitored via TLC and validated with NMR (¹H/¹³C) and mass spectrometry .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and methyl/carboxylate groups (e.g., δ ~3.8 ppm for OCH₃, δ ~160 ppm for carbonyl in ¹³C).

- X-ray crystallography : For absolute configuration determination. Use SHELXL for refinement (employing Friedel pairs for bromine anomalous scattering) .

- IR spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) is essential to confirm molecular weight .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity for further functionalization of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution (EAS) reactivity. The 4-bromo group deactivates the pyrazole ring, directing new substituents to the 5-position. Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate predictions .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results?

Contradictions (e.g., unexpected NOE interactions in NMR vs. X-ray bond lengths) require:

Q. How can regioselective functionalization at the pyrazole 5-position be achieved?

Strategies include:

- Cross-coupling reactions : Suzuki-Miyaura coupling with Pd(PPh₃)₄, using the 4-bromo group as a leaving group.

- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate the 5-methyl group, followed by electrophilic quenching . Monitor regioselectivity via LC-MS and optimize using steric/electronic directing groups.

Methodological Guidance

Q. What are the best practices for X-ray crystallography of this compound?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure solution : SHELXD for charge flipping; refine with SHELXL using anisotropic displacement parameters for Br and O atoms .

- Visualization : Generate ORTEP-3 diagrams with 50% probability ellipsoids; highlight hydrogen bonding via Mercury software .

Q. How to address low yields in bromination reactions?

- Solvent optimization : Replace DMF with CH₂Cl₂ to reduce side reactions.

- Radical inhibitors : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to suppress radical pathways.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) .

Safety and Handling

Q. What precautions are recommended for laboratory handling?

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods due to potential irritant properties (no inhalation/ingestion data available for this compound, but analogous pyrazoles show moderate toxicity) .

- Waste disposal : Collect halogenated waste separately; incinerate via licensed facilities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.